
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPAA is a synthetic compound that can be synthesized using different methods, and its mechanism of action is still being studied.
Mécanisme D'action
The mechanism of action of CPAA is still being studied. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CPAA can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to inhibit the activity of AChE, which could potentially lead to improved memory and learning. In vivo studies have shown that CPAA can reduce tumor growth in mice and reduce inflammation in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPAA in lab experiments is its relatively simple synthesis method. CPAA is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using CPAA is its limited solubility in water, which can make it difficult to use in certain experiments. CPAA is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on CPAA. One area of interest is the development of CPAA as a potential drug candidate for the treatment of Alzheimer's disease. Another area of interest is the optimization of CPAA as a herbicide, which could potentially lead to the development of more effective and environmentally friendly weed control methods. Further studies are also needed to fully understand the mechanism of action of CPAA and its potential applications in other fields, such as environmental science.
Méthodes De Synthèse
CPAA can be synthesized using different methods, including the reaction between 2,4-dichlorophenoxyacetic acid and 4-cyano-1H-pyrazole in the presence of a base. Another method involves the reaction between 2,4-dichlorophenoxyacetic acid and 4-amino-1H-pyrazole, followed by the reaction with acetic anhydride and cyanogen bromide. The synthesis of CPAA is relatively simple and can be done using standard laboratory equipment.
Applications De Recherche Scientifique
CPAA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, CPAA has been shown to have antitumor and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, CPAA has been studied for its herbicidal properties, and it has been shown to be effective against various weed species. In environmental science, CPAA has been studied for its potential use as a water treatment agent.
Propriétés
Formule moléculaire |
C12H8Cl2N4O2 |
|---|---|
Poids moléculaire |
311.12 g/mol |
Nom IUPAC |
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-8-1-2-10(9(14)3-8)20-6-11(19)17-12-7(4-15)5-16-18-12/h1-3,5H,6H2,(H2,16,17,18,19) |
Clé InChI |
KUSBFIUOPIWWKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NN2)C#N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



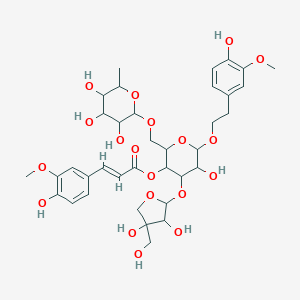

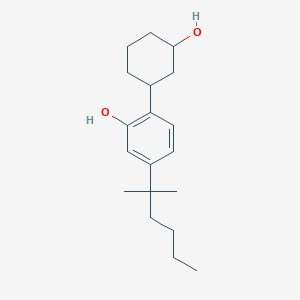
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
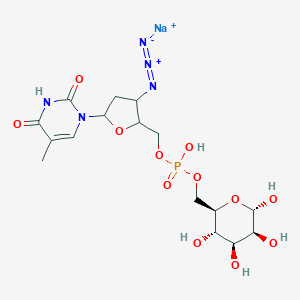
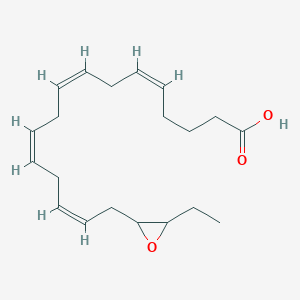

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
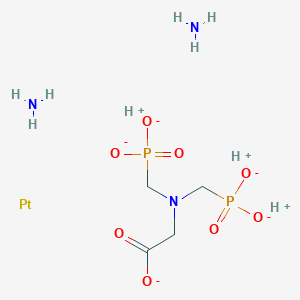


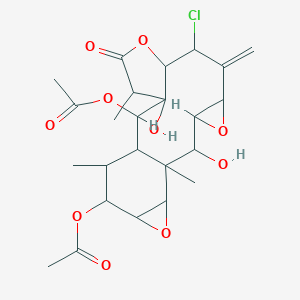

![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)